molecular formula C17H17ClOS2 B11677206 4-Chloro-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol

4-Chloro-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol

Cat. No.: B11677206
M. Wt: 336.9 g/mol
InChI Key: MODBECAJIBMXLU-UHFFFAOYSA-N
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Description

4-Chloro-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol is a complex organic compound that belongs to the class of benzodithiepin derivatives This compound is characterized by the presence of a chloro group, a phenol group, and a benzodithiepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodithiepin Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzodithiepin ring.

    Introduction of the Chloro Group: The chloro group is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenol Group: The phenol group is attached via a substitution reaction, often using phenol or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various phenolic derivatives.

Scientific Research Applications

4-Chloro-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group and benzodithiepin ring contribute to its overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol: shares similarities with other benzodithiepin derivatives, such as:

Uniqueness

The unique combination of the chloro group, phenol group, and benzodithiepin ring in this compound distinguishes it from other similar compounds

Properties

Molecular Formula

C17H17ClOS2

Molecular Weight

336.9 g/mol

IUPAC Name

4-chloro-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol

InChI

InChI=1S/C17H17ClOS2/c1-10-5-12-8-20-17(21-9-13(12)6-11(10)2)15-7-14(18)3-4-16(15)19/h3-7,17,19H,8-9H2,1-2H3

InChI Key

MODBECAJIBMXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CSC(SC2)C3=C(C=CC(=C3)Cl)O)C=C1C

Origin of Product

United States

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